10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine
Overview
Description
10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a piperazine ring substituted with a benzodioxole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Piperazine Intermediate: The benzodioxole moiety is then reacted with piperazine under controlled conditions to form the intermediate.
Coupling with Phenothiazine: The final step involves the coupling of the piperazine intermediate with phenothiazine, often using a coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the phenothiazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Known for its antipsychotic and antiemetic effects.
Fluphenazine: A potent antipsychotic agent.
Uniqueness
10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine is unique due to the presence of the benzodioxole moiety, which may enhance its pharmacological profile and provide distinct chemical reactivity compared to other phenothiazine derivatives.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-25(28-19-5-1-3-7-23(19)32-24-8-4-2-6-20(24)28)27-13-11-26(12-14-27)16-18-9-10-21-22(15-18)31-17-30-21/h1-10,15H,11-14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBRYEGCZPXHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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